3-(Pentafluorosulfur)benzamide
Overview
Description
3-(Pentafluorosulfur)benzamide is an organofluorine compound characterized by the presence of a pentafluorosulfur group attached to a benzamide moiety. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Scientific Research Applications
3-(Pentafluorosulfur)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorosulfur)benzamide typically involves the coupling of commercially available 3-(pentafluorosulfur)benzylamine with appropriate reagents. One common method involves the use of EDC-HCl (1.1 equivalents), DMAP (1.1 equivalents), and acetonitrile as the solvent, with the reaction being carried out over 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorine-containing intermediates .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorosulfur)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorosulfur group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents such as acetonitrile and controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation or reduction can yield different oxidation states of the compound .
Mechanism of Action
The mechanism of action of 3-(Pentafluorosulfur)benzamide involves its interaction with specific molecular targets. The pentafluorosulfur group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on the molecular pathways involved are still ongoing, but the compound’s unique structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfur group.
3-(Pentafluorosulfur)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
3-(Pentafluorosulfur)benzamide is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications, particularly in fields requiring specific fluorine-containing functionalities .
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGGQIZDXTBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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